6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Description

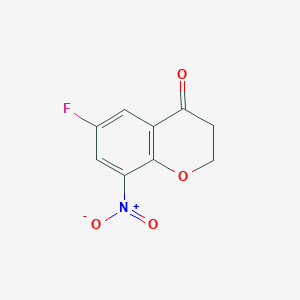

6-Fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic derivative of the benzopyran-4-one scaffold, a core structure prevalent in flavonoids and isoflavonoids . This compound features a fluorine atom at position 6 and a nitro group (-NO₂) at position 8 on the aromatic ring (Figure 1). The benzopyran-4-one skeleton consists of a heterocyclic oxygen-containing ring (C-ring) fused to two aromatic benzene rings (A and B), forming a C3-C6-C3 polyphenolic framework .

Properties

IUPAC Name |

6-fluoro-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVYGLTUVIQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzopyran ring, leading to the formation of corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of tests against bacteria and fungi, it demonstrated promising results, suggesting its potential use in formulating new antimicrobial agents . This property is particularly relevant in the context of increasing antibiotic resistance.

1.3 Enzyme Inhibition

6-Fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters and are targets for treating neurodegenerative diseases .

Materials Science

2.1 Development of Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound is being explored as a potential material for use in organic light-emitting diodes (OLEDs). Its ability to emit light when subjected to an electric current could lead to advancements in display technologies .

2.2 Photovoltaic Applications

Furthermore, the compound's photochemical stability makes it a candidate for use in photovoltaic cells. Research is ongoing to assess its efficiency in converting solar energy into electrical energy, which could contribute to the development of more sustainable energy solutions .

Environmental Studies

3.1 Environmental Monitoring

The presence of fluorinated compounds in the environment raises concerns due to their persistence and potential toxicity. Studies involving 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one focus on its environmental impact and degradation pathways. Understanding how this compound behaves in different environmental conditions is crucial for assessing its ecological risks .

Case Studies

Mechanism of Action

The mechanism of action of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The benzopyran-4-one derivatives in Table 1 highlight key structural differences and their implications:

Key Observations:

- Electron-Withdrawing Effects: The nitro group in the target compound distinguishes it from analogs with hydroxyl (-OH) or methoxy (-OCH3) substituents.

- Lipophilicity : Halogenated analogs (e.g., 6-chloro-7-fluoro derivative) exhibit higher logP values compared to the nitro-containing compound, which may influence membrane permeability .

- Biological Activity: Natural analogs like 5,7-dihydroxy-4'-methoxy-8-methylflavanone demonstrate antioxidant and anti-inflammatory properties due to hydroxyl groups , whereas the nitro group in the target compound may confer unique pharmacological roles (e.g., prodrug activation via nitro-reductases) .

Biological Activity

6-Fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 258528-35-7) is a synthetic compound that belongs to the benzopyran family, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Molecular Formula: C9H6FNO4

Molecular Weight: 211.15 g/mol

CAS Number: 258528-35-7

The structure of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one includes a fluorine atom and a nitro group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various benzopyran derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial potential .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 6-Fluoro-8-nitro derivative | S. aureus | 1 |

| 6-Fluoro-8-nitro derivative | B. subtilis | 2 |

| Control (Ciprofloxacin) | S. aureus | 1 |

Anticancer Activity

The anticancer potential of benzopyran derivatives has also been explored. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, a study involving docking simulations suggested that the compound interacts with dihydrofolate reductase (DHFR), a target for cancer therapy .

Anti-inflammatory Activity

In vivo studies have shown that related compounds possess anti-inflammatory properties. For example, animal models treated with benzopyran derivatives exhibited reduced inflammatory markers, suggesting that these compounds may inhibit pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various benzopyran derivatives, including 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one. The disc diffusion method was employed to evaluate their effectiveness against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Fluoro derivative | E. coli | 15 |

| 6-Fluoro derivative | C. albicans | 18 |

The results indicated significant antimicrobial activity, particularly against Candida species.

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, researchers utilized molecular docking techniques to analyze the binding affinity of the compound with various proteins involved in cancer progression. The findings revealed that the compound binds effectively to targets involved in cell cycle regulation and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.